molecular formula C9H6Cl2F3N B14402526 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine CAS No. 88708-75-2

1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine

Cat. No.: B14402526
CAS No.: 88708-75-2
M. Wt: 256.05 g/mol
InChI Key: HLLQJCDJPDEAJV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is an organic compound that features a chlorophenyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-chloro-2,2,2-trifluoroethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or fluorinated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that alter cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-(2,2,2-trifluoroethyl)methanimine
  • 1-(4-Chlorophenyl)-N-(1-chloroethyl)methanimine
  • 1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)ethanamine

Uniqueness

1-(4-Chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine is unique due to the presence of both a chlorophenyl group and a trifluoroethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

88708-75-2

Molecular Formula

C9H6Cl2F3N

Molecular Weight

256.05 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1-chloro-2,2,2-trifluoroethyl)methanimine

InChI

InChI=1S/C9H6Cl2F3N/c10-7-3-1-6(2-4-7)5-15-8(11)9(12,13)14/h1-5,8H

InChI Key

HLLQJCDJPDEAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC(C(F)(F)F)Cl)Cl

Origin of Product

United States

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